2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide
Description
2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group (-COCF₃) and a 2-oxocyclopentyl substituent.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(4)12/h4H,1-3H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPMJMUHCRQNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide typically involves the reaction of 2-oxocyclopentanone with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Oxocyclopentanone+Trifluoroacetic anhydride→2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The ketone group can form hydrogen bonds or participate in nucleophilic addition reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Trifluoroacetamide Derivatives
Structural and Electronic Effects
- Aromatic vs. Aliphatic Substituents: Quinolin-8-yl (aromatic) and 2-iodophenyl derivatives engage in π-π stacking and halogen bonding, enhancing their roles as ligands or intermediates .
- Heterocyclic Modifications :
- Electron-Withdrawing Groups :
- The trifluoromethyl group universally enhances metabolic stability and electrophilicity. Additional electron-withdrawing groups (e.g., iodophenyl’s iodine) further modulate reactivity .
Biological Activity
2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide is C8H8F3N O2. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
The biological activity of 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structure suggests potential interactions with active sites of enzymes, modulating their activity.
- Receptor Modulation : It may interact with receptors in cellular signaling pathways, influencing physiological responses.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Anti-inflammatory properties | Reduces inflammation markers | |
| Anticancer potential | Induces apoptosis in cancer cells |
Case Studies
Several studies have investigated the biological effects of 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide:
- Anti-inflammatory Effects : A study evaluated the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results indicated significant inhibition comparable to standard anti-inflammatory drugs .
- Anticancer Activity : Research demonstrated that 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that the compound effectively inhibited cyclooxygenase (COX) enzymes involved in inflammatory responses. This inhibition was quantified using enzyme assays that measured the reduction in product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
